2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid is a chemical compound characterized by its unique structure and potential applications in scientific research. This compound is notable for its incorporation of fluorine atoms, which can significantly influence its biological activity and chemical properties. The molecular formula for this compound is , with a molecular weight of approximately 215.2 g/mol .
This compound falls under the category of amino acids and derivatives, specifically classified as an ethylamino-acetic acid derivative. Its structure features a difluorophenyl group, which contributes to its distinct chemical behavior and potential applications in medicinal chemistry and drug development .
The synthesis of 2-(3,4-difluorophenyl)-2-(ethylamino)acetic acid can be achieved through various methods, typically involving the introduction of the ethylamino group onto an appropriate precursor. One common approach involves the reaction of 3,4-difluorobenzaldehyde with ethylamine in the presence of acetic acid to form an intermediate that can be further processed into the final product.
The general steps for synthesis may include:
Technical details regarding reaction conditions (temperature, time, solvent) are crucial for optimizing yield and purity but are often proprietary or found in specific research literature .
The molecular structure of 2-(3,4-difluorophenyl)-2-(ethylamino)acetic acid features:
The structural formula can be represented as follows:
Key structural data includes:
The reactivity of 2-(3,4-difluorophenyl)-2-(ethylamino)acetic acid can be attributed to its functional groups. Potential reactions include:
These reactions are facilitated by the presence of the carboxylic acid group, which is a common site for nucleophilic attack in organic chemistry .
The mechanism of action for 2-(3,4-difluorophenyl)-2-(ethylamino)acetic acid is closely related to its interactions with biological targets. It may act as an inhibitor or modulator in various enzymatic pathways due to its structural similarities with naturally occurring amino acids.
Data suggests that compounds with difluorophenyl groups can exhibit enhanced binding affinity to target proteins or receptors, potentially leading to improved pharmacological profiles. The precise mechanism would depend on experimental validation through biochemical assays .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm the identity and purity of this compound .
2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid has several potential applications in scientific research:
Fluorinated aromatic systems profoundly influence molecular properties through three primary mechanisms:
Table 1: Comparative Effects of Fluorination Patterns on Pharmaceutical Properties
Fluorination Pattern | Metabolic Half-life (hr) | Aromatic pKa Shift | Dominant Biological Effect |
---|---|---|---|
Non-fluorinated | 0.8 ± 0.2 | Reference | High CYP450 metabolism |
4-Monofluoro | 2.1 ± 0.3 | -0.24 | Moderate stability increase |
3,4-Difluoro | 5.7 ± 0.6 | -0.51 | Enhanced membrane penetration |
2,4,5-Trifluoro | 6.3 ± 0.8 | -0.79 | Reduced aqueous solubility |
The ethylamino-acetic acid substructure confers distinctive pharmacodynamic and pharmacokinetic advantages:
Table 2: Physicochemical Properties of Amino-Acetic Acid Pharmacophores
Amino Group | pKa (COOH) | pKa (NH⁺) | log D₇.₄ | % Oral Bioavailability (Rat Model) |
---|---|---|---|---|
Dimethylamino | 3.05 | 8.91 | 0.32 | 38% |
Ethylamino | 3.22 | 9.82 | 1.05 | 74% |
Diethylamino | 3.18 | 9.05 | 1.87 | 92% (with P-gp efflux) |
Pyrrolidinyl | 2.97 | 10.21 | 0.89 | 81% |
Despite promising structural features, significant knowledge gaps persist:
Table 3: Critical Research Objectives and Methodological Approaches
Research Gap | Experimental Approach | Expected Outcome |
---|---|---|
Enantiomeric resolution | Chiral SFC purification | >99% ee isolates for in vitro screening |
CYP450 metabolism mapping | Human hepatocyte incubation + HR-LCMS | Identification of major oxidative pathways |
Blood-brain barrier penetration | PAMPA-BBB assay | Prediction of CNS bioavailability |
Off-target receptor profiling | Radioligand binding against 120 GPCRs | Selectivity index determination |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1